molecular formula C18H17FN6O2 B12246629 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12246629
M. Wt: 368.4 g/mol
InChI Key: AFGABQAPDIEXRZ-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group and the triazole-pyrrolidine moiety. Key steps include:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Triazole-Pyrrolidine Moiety: This can be done through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
  • 3-(3-bromophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Uniqueness

Compared to its analogs, 3-(3-fluorophenyl)-6-{[1-(2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17FN6O2

Molecular Weight

368.4 g/mol

IUPAC Name

[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone

InChI

InChI=1S/C18H17FN6O2/c19-14-3-1-2-13(8-14)15-4-5-17(23-21-15)27-11-12-6-7-25(10-12)18(26)16-9-20-24-22-16/h1-5,8-9,12H,6-7,10-11H2,(H,20,22,24)

InChI Key

AFGABQAPDIEXRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C(=O)C4=NNN=C4

Origin of Product

United States

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